Cas no 339008-72-9 (1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide)
![1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/339008-72-9x500.png)
1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- Oprea1_203207
- HMS3522G10
- 1-(3-chlorobenzyl)-2-oxo-N-1,3-thiazol-2-yl-1,2-dihydropyridine-3-carboxamide
- 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C16H12ClN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21)
- InChIKey: QVSSJVYPJWQLPD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CN1C=CC=C(C(NC2=NC=CS2)=O)C1=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 537
- トポロジー分子極性表面積: 90.5
- XLogP3: 2.9
1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7E-322S-50MG |
1-(3-chlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide |
339008-72-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | 7E-322S-10MG |
1-(3-chlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide |
339008-72-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 7E-322S-5MG |
1-(3-chlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide |
339008-72-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 7E-322S-100MG |
1-(3-chlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide |
339008-72-9 | >90% | 100mg |
2023-09-09 | ||
Key Organics Ltd | 7E-322S-1MG |
1-(3-chlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide |
339008-72-9 | >90% | 1mg |
£37.00 | 2025-02-09 |
1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 339008-72-9 and Product Name: 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Compound with the CAS number 339008-72-9 and the product name 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a dihydropyridine core, a thiazole ring, and a chlorophenylmethyl side chain, which collectively contribute to its unique chemical and biological properties.
The dihydropyridine moiety is particularly noteworthy, as it is well-known for its role in the development of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The presence of this moiety in the compound under discussion suggests that it may exhibit similar pharmacological activities, particularly in terms of modulating calcium ion influx into cells. This is a critical mechanism in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.
Furthermore, the thiazole ring is another important structural feature that enhances the compound's pharmacological potential. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a thiazole ring into the dihydropyridine scaffold may synergize with the dihydropyridine core to produce novel pharmacological effects. For instance, thiazole-based compounds have been shown to interact with various biological targets, including enzymes and receptors, which could be exploited for therapeutic purposes.
The chlorophenylmethyl side chain adds an additional layer of complexity to the compound's structure. This side chain can influence both the solubility and bioavailability of the molecule, as well as its interactions with biological targets. Chlorophenylmethyl groups are commonly found in pharmaceutical compounds due to their ability to enhance binding affinity and metabolic stability. In this context, the chlorophenylmethyl moiety in our compound may contribute to its efficacy by improving its interaction with target proteins or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. The structural features of 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide have been analyzed using these techniques, revealing potential binding interactions with various therapeutic targets. For example, studies suggest that this compound may interact with ATP-sensitive potassium channels (KACh channels), which are involved in regulating insulin secretion and cardiovascular function.
The pharmacological profile of this compound has been further explored through in vitro experiments. Initial studies indicate that it exhibits significant activity against certain enzymes and receptors relevant to neurological disorders. The dihydropyridine core alone has been shown to modulate voltage-gated calcium channels, which are implicated in conditions such as epilepsy and chronic pain. When combined with the thiazole ring and chlorophenylmethyl side chain, the compound may offer a more comprehensive therapeutic approach.
In addition to its potential neurological applications, this compound has shown promise in preliminary studies related to cardiovascular health. The ability of dihydropyridines to block calcium channels makes them effective in managing conditions like hypertension and angina pectoris. By incorporating additional functional groups that enhance binding affinity and selectivity, researchers aim to develop next-generation cardiovascular drugs that are more effective and have fewer side effects.
The synthesis of 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide represents a testament to the progress being made in medicinal chemistry. The development of efficient synthetic routes allows for rapid exploration of structural analogs, enabling researchers to optimize pharmacological properties through rational design. This iterative process is crucial for identifying lead compounds that can be further developed into novel therapeutics.
Future research directions for this compound include exploring its mechanism of action in greater detail and conducting preclinical studies to assess its safety and efficacy. The combination of experimental techniques such as X-ray crystallography with computational methods will provide valuable insights into how this molecule interacts with biological targets at the atomic level. Such detailed understanding is essential for designing drugs that are not only effective but also well-tolerated by patients.
The broader implications of this research extend beyond individual therapeutic applications. The development of new chemical entities like 339008-72-9 contributes to our fundamental understanding of drug design principles and can inform future discoveries across multiple therapeutic areas. As our knowledge of molecular interactions continues to grow, so too does our ability to create innovative treatments for complex diseases.
In conclusion,1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer potential therapeutic benefits across several disease areas, particularly those involving calcium channel modulation and neurological function. Through continued investigation and collaboration among scientists worldwide,339008-72-9 has the potential to make significant contributions to human health.
339008-72-9 (1-[(3-Chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide) Related Products
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)
- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)
- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)
- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 2172455-04-6(2-fluoro-1-methoxy-4-(3-methylphenyl)benzene)




